molecular formula C13H10BClO3S B3309816 6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole CAS No. 943311-66-8

6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Cat. No.: B3309816
CAS No.: 943311-66-8
M. Wt: 292.5 g/mol
InChI Key: MNAFJMBSTDIAKH-UHFFFAOYSA-N
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Description

6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is a benzoxaborole derivative characterized by a sulfinyl-substituted 4-chlorophenyl group at position 6 of the benzoxaborole core. Benzoxaboroles are boron-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, and antiparasitic properties .

Properties

IUPAC Name

6-(4-chlorophenyl)sulfinyl-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BClO3S/c15-10-2-5-11(6-3-10)19(17)12-4-1-9-8-18-14(16)13(9)7-12/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAFJMBSTDIAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)S(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole involves several steps, starting with the preparation of the benzoxaborole ring. The chlorophenyl group is introduced through a substitution reaction, and the sulfinyl group is added via oxidation reactions. Industrial production methods often involve the use of catalysts to enhance the reaction rates and yields .

Chemical Reactions Analysis

6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole undergoes various chemical reactions, including:

Scientific Research Applications

6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole involves its interaction with specific molecular targets. The benzoxaborole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfinyl group can undergo redox reactions, affecting cellular redox balance .

Comparison with Similar Compounds

Comparison with Similar Benzoxaborole Derivatives

Structural and Functional Comparisons

The table below summarizes key benzoxaborole derivatives, their structural features, biological targets, and activities:

Compound Name Substituent(s) Biological Target/Activity Key Findings References
AN2690 (Tavaborole) 5-Fluoro Fungal Leucyl-tRNA synthetase (LeuRS) Inhibits LeuRS via tRNA adenosine adduct formation; Phase 3 clinical trials for onychomycosis . [3, 4, 8, 16]
6-(4-Carboxyphenoxy)-benzoxaborole 6-(4-Carboxyphenoxy) Plasmodium falciparum IC50 = 120 nM against malaria parasite . [5]
ZCL039 6-(1-Phenyl-1-hydroxylmethyl) Bacterial targets (unspecified) Synthesized for antibacterial studies; clinical isolate activity against S. pneumoniae . [1]
C89 (7-Formyl-benzoxaborole) 7-Formyl Autophagy in FGSCs Induces autophagy via PI3K-Akt pathway inhibition; derived from AN2690 . [7]
6-[(4-Chlorophenyl)sulfinyl]-benzoxaborole 6-[(4-Chlorophenyl)sulfinyl] Hypothesized: LeuRS or similar enzymes Predicted enhanced solubility due to sulfinyl group; potential broad-spectrum activity (inferred from halogenated analogs) .

Mechanistic and Activity Insights

  • AN2690 (Tavaborole) : The 5-fluoro substitution enables covalent adduct formation with tRNA<sup>Leu</sup> at the LeuRS editing site, blocking protein synthesis in fungi . This mechanism is conserved across prokaryotic and eukaryotic LeuRS enzymes, explaining its broad-spectrum antifungal activity.
  • 6-(4-Carboxyphenoxy)-benzoxaborole: The 4-carboxyphenoxy group enhances antiplasmodial activity, likely through interactions with parasitic targets distinct from LeuRS, given its low nM potency .
  • The 4-chloro moiety, seen in halogenated benzoxaboroles like AN2690, suggests possible activity against fungal or bacterial LeuRS variants . However, the sulfinyl group’s electron-withdrawing nature could alter binding kinetics or target specificity.

Biological Activity

6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, with a CAS number of 943311-66-8, is an organic boron compound that has garnered interest due to its potential biological activities. This compound features a unique structure that combines a benzoxaborole core with a sulfinyl group, which may influence its pharmacological properties.

The molecular formula of this compound is C13H10BClO3SC_{13}H_{10}BClO_3S with a molecular weight of approximately 292.55 g/mol. It appears as a white solid and is typically stored at temperatures between 2-8°C in a dry and sealed environment .

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including antibacterial, enzyme inhibition, and potential anticancer properties. Below are detailed findings related to the biological activity of this compound.

Antibacterial Activity

Studies on related benzoxaborole derivatives suggest that they possess significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis while demonstrating weaker effects against others . The mechanism of action may involve interference with bacterial cell wall synthesis or enzyme inhibition.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated through various assays:

  • Acetylcholinesterase (AChE) Inhibition : Compounds in this class have been shown to inhibit AChE effectively, which is crucial in treating conditions like Alzheimer's disease. In vitro studies report IC50 values indicating strong inhibition capabilities .
  • Urease Inhibition : The compound has also demonstrated potent urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria. Some related compounds exhibited IC50 values as low as 2.14 µM compared to standard inhibitors .

Case Studies

A relevant case study involved the synthesis and evaluation of several benzoxaborole derivatives, including the target compound. These studies utilized docking simulations to predict interactions with target enzymes and confirmed binding affinities through BSA binding assays. The results indicated that the sulfinyl group enhances binding efficacy and biological activity .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other known compounds:

Compound NameAntibacterial ActivityAChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
This compoundModerate to strong against Salmonella typhiTBDTBD
Related Compound AStrong against Bacillus subtilis5.02.14
Standard Inhibitor (e.g., Thiourea)Weak against multiple strains21.2521.25

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling a benzoxaborole precursor with a sulfinyl-substituted 4-chlorophenyl group. Key steps include:

  • Sulfoxide Formation : Oxidation of a thioether intermediate (e.g., using mCPBA or H₂O₂) to introduce the sulfinyl group.
  • Benzoxaborole Cyclization : Acid-catalyzed cyclization of a boronic acid precursor with a diol.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water .
    • Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the sulfinyl group.

Q. How can researchers confirm the structural integrity of this compound using basic spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for the aromatic protons of the 4-chlorophenyl group (δ 7.4–7.6 ppm) and the hydroxyl proton (broad singlet at δ 5–6 ppm).
  • ¹¹B NMR : A peak near δ 30–35 ppm confirms the boronate ester structure.
  • IR : A strong B-O stretch near 1350–1400 cm⁻¹ and S=O stretch at 1020–1070 cm⁻¹ .
    • Validation : Compare spectra with analogous benzoxaborole derivatives in databases like PubChem or Reaxys.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile byproducts (e.g., HCl during cyclization).
  • Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to study electronic properties (e.g., LUMO/HOMO for redox behavior) and sulfinyl group conformation.
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., fungal β-lactamases or bacterial leucyl-tRNA synthetases). Validate with experimental IC₅₀ data .
    • Challenges : Account for solvation effects and stereoelectronic influences of the sulfinyl group on binding.

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent MIC values in antimicrobial assays)?

  • Methodological Answer :

  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., sulfone derivatives from over-oxidation) that may skew results.
  • Stereochemical Purity : Chiral HPLC or X-ray crystallography (e.g., using Mo-Kα radiation) to confirm enantiomeric excess, as stereochemistry impacts activity .
  • Assay Standardization : Control variables like inoculum size, solvent (DMSO vs. aqueous buffers), and incubation time .

Q. How can reaction kinetics studies optimize the sulfinyl group introduction while minimizing side reactions?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ FTIR or UV-Vis to monitor sulfoxide formation.
  • DOE (Design of Experiments) : Vary oxidant equivalents, temperature, and solvent polarity (e.g., dichloromethane vs. acetonitrile) to identify optimal conditions.
  • Quenching : Rapid cooling and addition of Na₂S₂O₃ to halt oxidation at the sulfinyl stage .

Q. What advanced analytical techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Track degradation products in simulated biological fluids (e.g., PBS at pH 7.4, 37°C).
  • X-Ray Photoelectron Spectroscopy (XPS) : Analyze surface oxidation states of sulfur and boron.
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Reactant of Route 2
Reactant of Route 2
6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

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